Cas no 1352498-05-5 ((3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid)

(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid is a specialized organic compound characterized by its unique naphthalen-2-yl and thiazole motifs. This compound exhibits notable stability and reactivity, making it valuable in pharmaceutical and agrochemical applications. Its distinctive structure allows for efficient synthesis and utilization in various chemical transformations, contributing to its utility in research and development.
(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid structure
1352498-05-5 structure
商品名:(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid
CAS番号:1352498-05-5
MF:C9H10N2O3S
メガワット:226.252300739288
CID:5179018

(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid 化学的及び物理的性質

名前と識別子

    • (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid
    • 3H-Thiopyrano[3,4-c]pyridazine-2(8H)-acetic acid, 5,6-dihydro-3-oxo-
    • インチ: 1S/C9H10N2O3S/c12-8-3-6-1-2-15-5-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14)
    • InChIKey: LYFYBVBKDUFZPC-UHFFFAOYSA-N
    • ほほえんだ: C12CSCCC1=CC(=O)N(CC(O)=O)N=2

(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM495367-1g
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)aceticacid
1352498-05-5 97%
1g
$116 2023-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD611367-5g
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid
1352498-05-5 97%
5g
¥2163.0 2023-04-10
Chemenu
CM495367-5g
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)aceticacid
1352498-05-5 97%
5g
$312 2023-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD611367-1g
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid
1352498-05-5 97%
1g
¥721.0 2023-04-10

(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid 関連文献

(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acidに関する追加情報

Introduction to (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid (CAS No. 1352498-05-5)

(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid (CAS No. 1352498-05-5) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic compounds and is characterized by its distinctive 7-thia-1,2-diaza-naphthalene core. The presence of the oxo group and the acetic acid moiety further enhances its chemical and biological properties, making it a valuable candidate for various applications.

The molecular structure of (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid is composed of a seven-membered ring containing sulfur and nitrogen atoms, along with a ketone group and an acetic acid functional group. This unique arrangement imparts specific chemical reactivity and biological activity to the compound. Recent studies have highlighted its potential as a lead molecule in the development of novel therapeutic agents.

In terms of synthesis, (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid can be prepared through a multi-step process involving the condensation of appropriate starting materials followed by cyclization and functional group modifications. The synthetic route is carefully optimized to ensure high yields and purity, which are crucial for its application in pharmaceutical research.

One of the key areas of interest for (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, recent research has explored the antiviral properties of (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid. Studies have demonstrated that it possesses potent antiviral activity against a range of viruses, including influenza and herpes simplex virus. The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes or pathways. This makes it a potential lead compound for the development of new antiviral drugs.

In addition to its anti-inflammatory and antiviral properties, (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid has also shown promise in cancer research. Preclinical studies have indicated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism underlying this selective toxicity is not yet fully understood but may involve the modulation of cell signaling pathways or induction of apoptosis.

The pharmacokinetic properties of (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-y)-acetic acid have been investigated to assess its suitability for therapeutic applications. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has good bioavailability. The compound is metabolized primarily in the liver and is excreted via both renal and biliary routes.

Toxicity studies conducted on (3-Oxo-5,6-dihydro-HH7-thia--diaza-naphthalen--yl)-acetic acid have demonstrated that it has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models at doses up to several times higher than those required for therapeutic efficacy. These findings support its potential for further development as a safe and effective therapeutic agent.

In conclusion, (3-Oxo--dihydro-H,-diazanaphthalen--yl)-acetic acid (CAS No. 1352498--) is a promising compound with diverse biological activities that make it a valuable candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in medicine. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel drugs for treating inflammatory diseases, viral infections, and cancer.

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